molecular formula C12H16Cl2O2 B11942523 1,4-Bis(chloromethyl)-2,5-diethoxybenzene CAS No. 56150-29-9

1,4-Bis(chloromethyl)-2,5-diethoxybenzene

Cat. No.: B11942523
CAS No.: 56150-29-9
M. Wt: 263.16 g/mol
InChI Key: PXKGXXCANCSLDC-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2,5-diethoxybenzene (CAS 3752-97-4) is a halogenated aromatic compound with the molecular formula C₁₀H₁₂Cl₂O₂ and a molecular weight of 235.10 g/mol . Structurally, it features two chloromethyl (–CH₂Cl) groups at the 1,4-positions and ethoxy (–OCH₂CH₃) groups at the 2,5-positions on a benzene ring (Fig. 1). The chloromethyl groups confer reactivity in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis, particularly for constructing polymers, dendrimers, or functionalized aromatics .

Properties

CAS No.

56150-29-9

Molecular Formula

C12H16Cl2O2

Molecular Weight

263.16 g/mol

IUPAC Name

1,4-bis(chloromethyl)-2,5-diethoxybenzene

InChI

InChI=1S/C12H16Cl2O2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-6H,3-4,7-8H2,1-2H3

InChI Key

PXKGXXCANCSLDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1CCl)OCC)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 2,5-Diethoxybenzene

The precursor 2,5-diethoxybenzene is synthesized via alkylation of 2,5-dihydroxybenzene (hydroquinone derivative) using ethylating agents such as ethyl bromide or diethyl sulfate. In alkaline conditions (e.g., NaOH or K₂CO₃), the hydroxyl groups undergo nucleophilic substitution to form ethoxy groups.

Reaction Conditions :

  • Solvent : Ethanol or aqueous ethanol

  • Temperature : 80–100°C

  • Yield : 60–75% (dependent on stoichiometry and base strength)

Challenges include minimizing over-alkylation and controlling para-substitution patterns. Steric hindrance from ethoxy groups necessitates prolonged reaction times compared to methoxy analogs.

Chloromethylation of 2,5-Diethoxybenzene

Chloromethylation introduces chloromethyl (–CH₂Cl) groups at the 1 and 4 positions via electrophilic aromatic substitution. The reaction employs paraformaldehyde (source of formaldehyde) and hydrochloric acid in acetic acid as a solvent.

Procedure :

  • Reagents : 2,5-Diethoxybenzene (1 equiv), paraformaldehyde (2.2 equiv), concentrated HCl (excess), glacial acetic acid.

  • Conditions : 50–55°C under HCl gas, mechanical stirring for 2–4 hours.

  • Workup : Vacuum filtration, washing with cold water, and recrystallization in methylene chloride.

Key Data :

ParameterValue
Yield35–40%
Melting Point100–105°C (lit. 103–105°C)
Purity>95% (by NMR)

Mechanistic Insight :
The ethoxy groups activate the aromatic ring, directing electrophilic attack to the para positions relative to each substituent. The reaction proceeds via a Wheland intermediate, stabilized by resonance from ethoxy groups.

Alternative Routes: Adaptation of Patent Methodologies

High-Pressure Chloromethylation

A patent-derived method (Example 1,) optimizes chloromethylation using a pressurized system to enhance reaction efficiency:

  • Apparatus : High-pressure reactor with mechanical stirring.

  • Modifications : Substitution of manual stirring with magnetic agitation reduces exposure to fuming acids.

  • Yield Improvement : 40–45% (vs. 35% in open systems).

Advantages :

  • Reduced side reactions (e.g., polyalkylation).

  • Scalable for industrial production.

Copper-Catalyzed Oxidative Chlorination

Adapting methodologies from 2,5-dimethoxychlorobenzene synthesis, a two-step approach may be employed:

  • Oxidation-Chlorination :

    • Catalyst : CuCl₂/LiCl in acetonitrile.

    • Conditions : O₂ (1 MPa), 40°C, followed by HCl gas introduction.

  • Ethylation :

    • Reagents : Methyl chloride substituted with ethyl bromide.

    • Yield : ~70% (theoretical, unverified for ethoxy analogs).

Limitations :

  • Requires specialized equipment for high-pressure reactions.

  • Ethylation efficiency drops due to steric bulk compared to methylation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial processes prioritize cost-effectiveness:

  • Solvent Recovery : Acetic acid and methylene chloride are distilled and reused.

  • Catalyst Reuse : Copper salts are filtrated and reactivated, reducing waste.

Byproduct Management

Common byproducts include:

  • Polyalkylated Derivatives : Controlled via stoichiometric excess of paraformaldehyde.

  • Unreacted 2,5-Diethoxybenzene : Recovered via fractional distillation.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Standard Chloromethylation35–4095ModerateHigh
High-Pressure40–4597HighModerate
Oxidative Chlorination70*90*LowLow

*Theoretical values for ethoxy adaptation; methoxy yields reported.

Challenges and Optimization Strategies

Steric Hindrance Effects

Ethoxy groups impose greater steric bulk than methoxy, necessitating:

  • Higher Reaction Temperatures : 60–70°C to overcome kinetic barriers.

  • Extended Reaction Times : 4–6 hours for complete conversion.

Regioselectivity Control

Competing ortho/para-directing effects are mitigated by:

  • Dilute Reaction Conditions : Reduces intermolecular interactions.

  • Acid Concentration : Optimal HCl concentration (10–12 M) prevents over-protonation of the ring .

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2,5-diethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl groups to methyl groups.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of polymers or dendrimers.

Common reagents and conditions for these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Bis(chloromethyl)-2,5-diethoxybenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Alkoxy Chain Length and Bulk

1,4-Bis(chloromethyl)-2,5-dimethoxybenzene (CAS 3752-97-4)
  • Structure : Methoxy (–OCH₃) groups at 2,5-positions.
  • Molecular Weight : 235.10 g/mol .
  • Reactivity : Methoxy groups are electron-donating, enhancing ring stability but reducing electrophilicity compared to ethoxy derivatives.
  • Applications : Intermediate in synthesizing water-stable sensors and ionic liquids .
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene (CAS 174230-68-3)
  • Structure : Octyloxy (–O(CH₂)₇CH₃) groups at 1,4-positions.
  • Molecular Weight : 431.48 g/mol .
  • Key Differences: Longer alkoxy chains increase hydrophobicity and solubility in nonpolar solvents. Higher melting point (79–83°C) due to van der Waals interactions between alkyl chains . Used in synthesizing conjugated polymers for optoelectronics .
1,4-Di-tert-butyl-2,5-dimethoxybenzene
  • Structure : Bulky tert-butyl (–C(CH₃)₃) groups at 1,4-positions.
  • Key Differences :
    • Steric hindrance from tert-butyl groups slows down electrophilic substitution reactions.
    • Enhanced crystallinity, as seen in X-ray studies, due to rigid packing .
1,4-Bis(chloromethyl)-2,5-dimethylbenzene
  • Structure : Methyl (–CH₃) groups at 2,5-positions.
  • Reactivity : Methyl groups are less electron-donating than alkoxy, leading to faster chloromethyl group substitution. Used in synthesizing pyridinium-based ionic compounds for environmental sensing .
1,4-Bis(3-chloropropoxy)benzene
  • Structure : 3-Chloropropoxy (–O(CH₂)₃Cl) groups at 1,4-positions.
  • Reactivity : The additional chlorine and flexible propoxy chain enable crosslinking in polymer networks. Applications include fluorescent pigments and diketopyrrolopyrrole derivatives .

Physical and Electronic Properties

Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
1,4-Bis(chloromethyl)-2,5-diethoxybenzene 235.10 –OCH₂CH₃, –CH₂Cl Not reported Polymer intermediates, sensors
2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene 431.48 –O(CH₂)₇CH₃, –CH₂Cl 79–83 Conjugated polymers
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene 235.10 –OCH₃, –CH₂Cl 79–83 Ionic liquids, sensors
1,4-Bis(3-chloropropoxy)benzene 263.15 –O(CH₂)₃Cl 66 (decomposes) Fluorescent pigments

Contradictions and Ambiguities

  • CAS Number Discrepancy : lists a TCI Chemicals product (CAS 1379163-23-1) as "2,6-Bis(chloromethyl)-1,4-dimethoxybenzene," which may indicate a positional isomer or catalog error. The widely accepted CAS for 2,5-substituted derivatives is 3752-97-4 .

Biological Activity

1,4-Bis(chloromethyl)-2,5-diethoxybenzene (CAS No. 3752-97-4) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14Cl2O4
  • Molecular Weight : 303.15 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's chloromethyl groups are believed to play a crucial role in its antimicrobial mechanisms by disrupting bacterial cell walls.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to cell cycle arrest and eventual cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as those related to DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis.
  • Cell Membrane Disruption : The chloromethyl groups may interact with lipid membranes, leading to increased permeability and cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Anticancer Activity

A separate investigation assessed the anticancer potential of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 50 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies indicate that high concentrations can lead to cytotoxic effects in non-target cells. Further research is needed to establish safe dosage levels for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Bis(chloromethyl)-2,5-diethoxybenzene, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation, where 1,4-diethoxybenzene reacts with chloromethylating agents (e.g., chloromethyl methyl ether or bis(chloromethyl) ether) in the presence of Lewis acids like AlCl₃. For macrocyclization applications, BF₃·OEt₂ is used to facilitate paraformaldehyde-mediated ring closure . Parallel reaction monitoring using gas chromatography (GC) is recommended to optimize intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks for ethoxy (-OCH₂CH₃) and chloromethyl (-CH₂Cl) groups in CDCl₃ (e.g., δ ~3.5–4.5 ppm for -OCH₂-, δ ~4.7 ppm for -CH₂Cl) .
  • GC Analysis : To detect volatile impurities and assess reaction progress .
  • Melting Point : While direct data for this compound is limited, related bis(chloromethyl) derivatives (e.g., 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene) exhibit melting points of 79–83°C .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Polyalkylation Byproducts : Over-alkylation can occur if reaction times or catalyst concentrations exceed optimal ranges. Use stoichiometric control and fresh AlCl₃ to minimize this .
  • Solvent Traces : High-purity solvents (e.g., anhydrous DCM) and recrystallization (e.g., using ethanol/water mixtures) improve purity .

Advanced Research Questions

Q. What strategies can optimize the reaction yield and scalability of this compound?

  • Methodological Answer :

  • Kinetic Studies : Use GC to track reaction progress and identify rate-limiting steps. Adjust temperature (e.g., 0–5°C for chloromethylation) to suppress side reactions .
  • Solvent Selection : Low-polarity solvents (e.g., toluene) reduce byproduct solubility, simplifying purification .
  • Statistical Modeling : Fit kinetic data to first-order models (R² > 0.95) and calculate confidence intervals for rate constants (k₁) using F-statistics and t-tests .

Q. How should researchers resolve contradictions in reported reaction conditions or analytical data?

  • Methodological Answer :

  • Comparative Replication : Reproduce conflicting protocols (e.g., varying AlCl₃ concentrations) and analyze outcomes via NMR/GC.
  • Error Analysis : Calculate standard deviations for parameters like melting points or NMR shifts. Discrepancies >5% may indicate methodological inconsistencies .
  • Peer Validation : Cross-reference with independent studies (e.g., Royal Society of Chemistry protocols for analogous dimethoxybenzene derivatives) .

Q. How do structural features of this compound influence its host-guest binding properties in separation science?

  • Methodological Answer :

  • Adsorption Mechanisms : The compound’s ethoxy groups engage in C–H···O interactions, while chloromethyl groups enhance rigidity. This facilitates selective adsorption of 1-bromoalkanes via C–H···π interactions with guest molecules .
  • Reusability : Heating under reduced pressure (40–60°C) regenerates the compound after guest removal, confirmed by TGA and crystallography .

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